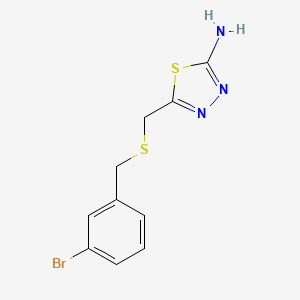

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine

Description

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 3-bromobenzylthio-methyl group at position 5 and an amine group at position 2. Thiadiazoles are known for diverse applications, including antimicrobial, antifungal, and anticancer activities, making this compound a subject of interest in medicinal chemistry .

Properties

IUPAC Name |

5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S2/c11-8-3-1-2-7(4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNRZGWBINMVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSCC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-bromobenzyl chloride with thiourea, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with thiourea, followed by cyclization with hydrazine hydrate. Common solvents include ethanol or methanol, often requiring heating to facilitate the reaction. It can undergo various chemical transformations such as oxidation to form sulfoxides or sulfones and substitution reactions where the bromine atom can be replaced by other nucleophiles .

Medicinal Chemistry

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential as:

- Antimicrobial Agent : Studies have shown that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study evaluated the antimicrobial efficacy against various bacteria and fungi using disc diffusion methods, demonstrating promising results .

- Anticancer Agent : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves disrupting cellular processes that are critical for tumor growth .

Agriculture

This compound is also being studied for its potential use as:

- Pesticide or Herbicide : Its biological activity suggests that it could serve as a basis for developing new agricultural chemicals aimed at pest control. The unique structure of thiadiazoles contributes to their effectiveness against various plant pathogens .

Material Science

In material science, this compound is explored for:

- Development of New Materials : The compound's unique properties may lead to innovations in creating materials with specific characteristics suitable for various applications in electronics and coatings .

Case Studies and Research Findings

- Antimicrobial Activity Study : A series of novel thiadiazole derivatives were synthesized and tested against various strains of bacteria and fungi. The results indicated moderate to high activity against Gram-positive and Gram-negative bacteria .

- Pharmacological Evaluation : Another study focused on the synthesis of related compounds and their evaluation for antimicrobial and antiproliferative activities. The findings suggested that modifications on the aryl substituents could enhance biological efficacy .

Mechanism of Action

The mechanism of action of 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antifungal and Antimicrobial Activity

- Indole-Substituted Analogues: Compounds like 4-((5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-yl)amino)benzene-1,2-diol (Yield: 89%) showed potent antifungal activity, attributed to the indole moiety’s π-π stacking and hydrogen bonding .

Anticancer and Enzyme Inhibition

- Quinazoline-Thiadiazole Hybrids : Derivatives such as 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine demonstrated GSK-3 inhibition, highlighting the role of hybrid scaffolds in kinase targeting .

Physicochemical Properties

- Melting Points: Brominated analogues like [1] (m.p. 120–122°C) have higher melting points than non-halogenated derivatives, likely due to stronger van der Waals interactions.

- Spectral Characterization : IR and NMR data for analogues (e.g., [1, 7]) confirm thiadiazole core stability and substituent integration. For example, C-Br stretches appear at ~785 cm⁻¹ in IR spectra .

Biological Activity

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine (CAS No. 381679-10-3) is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent studies and findings.

- Molecular Formula : C9H8BrN3S2

- Molecular Weight : 302.21 g/mol

- Boiling Point : 471.0 ± 47.0 °C (predicted)

- Density : 1.74 ± 0.1 g/cm³ (predicted)

- pKa : 2.44 ± 0.10 (predicted)

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been widely recognized for its antimicrobial properties. Compounds containing this moiety exhibit significant activity against various bacterial and fungal strains.

- Study Findings : A review highlighted the antimicrobial effects of derivatives with the 2-amino-1,3,4-thiadiazole structure, reporting zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 µg/disk . The compound's effectiveness against fungi was also noted, particularly against Aspergillus niger and Penicillium species.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/disk) |

|---|---|---|

| Salmonella typhi | 15–19 | 500 |

| E. coli | 15–19 | 500 |

| Aspergillus niger | Moderate | N/A |

| Penicillium species | Moderate | N/A |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied, with promising results in various cancer cell lines.

- Mechanisms of Action : The anticancer effects are attributed to several mechanisms including the inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting phosphodiesterase activity, and acting as antagonists to adenosine receptors .

- Case Study : In vitro studies demonstrated that certain thiadiazole derivatives inhibited cell proliferation in human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The MTT assay results indicated significant cytotoxicity at varying concentrations .

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, compounds with a thiadiazole core have shown potential in various other therapeutic areas:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

- Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives may possess anticonvulsant properties, suggesting their potential in treating epilepsy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide under acidic conditions (e.g., H₂SO₄ or POCl₃), followed by alkylation with 3-bromobenzyl halides. Ultrasound-assisted methods (e.g., 40 kHz, 50°C, ethanol solvent) can enhance reaction efficiency by reducing reaction time from 12 hours to 2–3 hours and improving yields by ~20% . Key variables include stoichiometry of benzyl halides, solvent polarity, and temperature control during cyclization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural validation requires a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 4.2 ppm for SCH₂).

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., thiadiazole ring planarity, S–C bond lengths ~1.74 Å) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.98) .

Q. What preliminary biological activities have been reported for thiadiazole derivatives structurally similar to this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial screening : Agar dilution method against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) .

- Anticancer assays : MTT testing on HeLa cells (IC₅₀ ~12 µM) .

- Docking studies : Targeting kinase domains (e.g., MAPK8) to rationalize activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms and electronic properties of this thiadiazole derivative?

- Methodological Answer :

- DFT calculations (B3LYP/6-31G* level) model reaction pathways, such as cyclocondensation energy barriers (~25 kcal/mol) and charge distribution on sulfur atoms (Mulliken charge: −0.45) .

- Frontier molecular orbital analysis (HOMO-LUMO gap ~4.2 eV) predicts reactivity with electrophilic targets .

Q. How does structural modification (e.g., halogen substitution, side-chain variation) influence the compound’s bioactivity?

- Methodological Answer :

- 3-Bromobenzyl vs. 4-Fluorobenzyl : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets (ΔΔG = −1.8 kcal/mol) .

- Thioether linker flexibility : Methylthio groups improve membrane permeability (logP ~2.1 vs. 1.5 for oxygen analogs) .

- SAR studies : Replace thiadiazole with triazole reduces antimicrobial activity by 50% .

Q. How can researchers address discrepancies in synthesis yields or bioactivity data across studies?

- Methodological Answer :

- Statistical analysis : Use ANOVA to identify critical variables (e.g., solvent choice accounts for 35% yield variation) .

- Reproducibility checks : Standardize reagents (e.g., POCl₃ purity >99%) and control humidity (<30% RH) during alkylation .

- Bioassay normalization : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to calibrate activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.